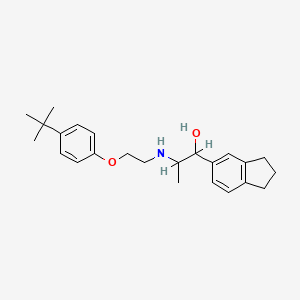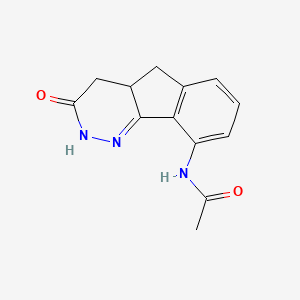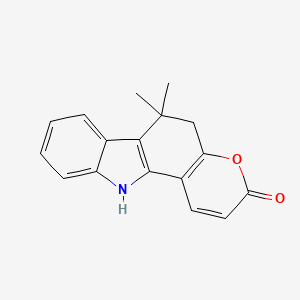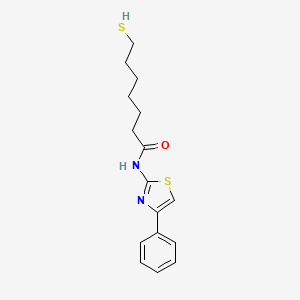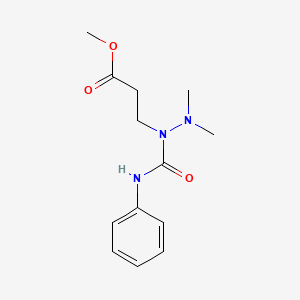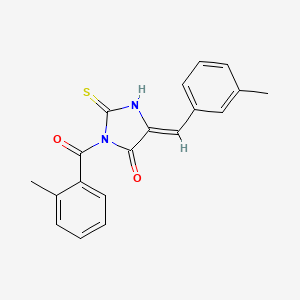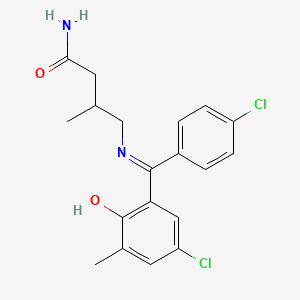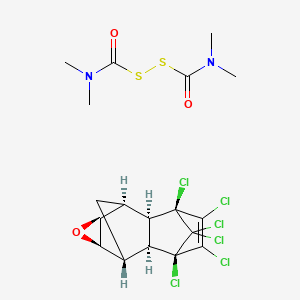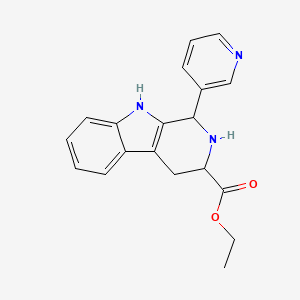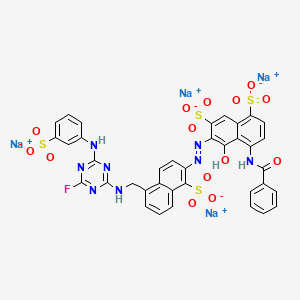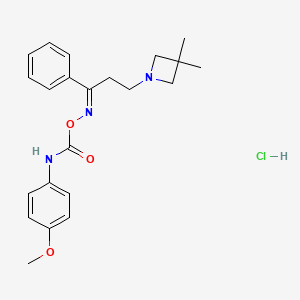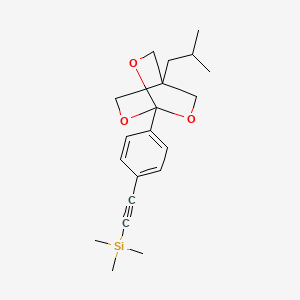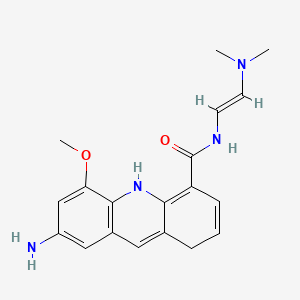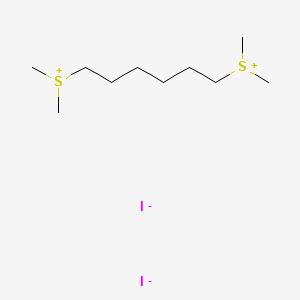
Sulfonium, hexamethylenebis(dimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, hexamethylenebis(dimethyl-, diiodide): is a chemical compound with the molecular formula C10H24S2I2 . This compound is typically a colorless solid and is soluble in organic solvents.
Synthetic Routes and Reaction Conditions:
Reaction of Thioethers with Alkyl Halides: One common method involves reacting thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide.
Nucleophilic Substitution Mechanism (S_N2): The reaction proceeds via a nucleophilic substitution mechanism, where iodide acts as the leaving group.
Industrial Production Methods: The industrial production of sulfonium compounds typically involves large-scale reactions under controlled conditions to ensure purity and yield. These processes are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Sulfonium compounds can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts to their corresponding thioethers.
Substitution: Substitution reactions are common, where one of the substituents on the sulfur atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides and other electrophilic reagents are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Sulfonium Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry: Sulfonium compounds are used as intermediates in organic synthesis and as reagents in various chemical reactions. Biology: They are employed in the study of biological systems, particularly in the modification of biomolecules. Medicine: Industry: They are used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sulfonium compounds exert their effects depends on their specific application. For example, in drug development, they may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism can vary widely based on the compound's structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Trimethylsulfonium iodide: A simpler sulfonium compound with three methyl groups attached to sulfur.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different functional groups.
Uniqueness: Sulfonium, hexamethylenebis(dimethyl-, diiodide) is unique due to its hexamethylene backbone and the presence of two iodide ions, which can influence its reactivity and applications compared to simpler sulfonium compounds.
Propriétés
Numéro CAS |
94982-30-6 |
|---|---|
Formule moléculaire |
C10H24I2S2 |
Poids moléculaire |
462.2 g/mol |
Nom IUPAC |
6-dimethylsulfoniohexyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C10H24S2.2HI/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
BWYVYQARKKFUPY-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CCCCCC[S+](C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
